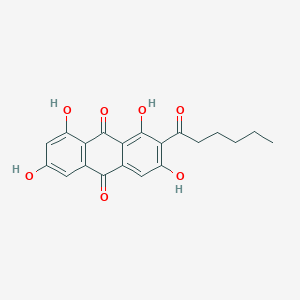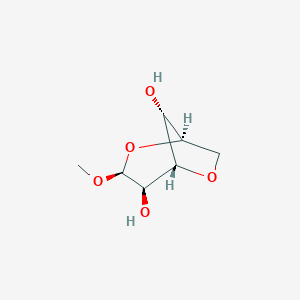
Methyl 3,6-anhydro-α-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,6-anhydro-α-D-glucopyranoside, also known as MAG, is a monosaccharide derivative that has gained significant attention in scientific research due to its unique properties. MAG has a cyclic structure with a six-membered ring and an oxygen atom in the ring. It is a white crystalline powder with a slightly sweet taste and is soluble in water. MAG has been studied extensively for its potential applications in various fields, including pharmaceuticals, food, and biotechnology.
Wirkmechanismus
The mechanism of action of Methyl 3,6-anhydro-α-D-glucopyranoside is not fully understood. However, it is believed that Methyl 3,6-anhydro-α-D-glucopyranoside exerts its biological effects by interacting with specific receptors and enzymes in the body. Methyl 3,6-anhydro-α-D-glucopyranoside has been shown to interact with the Toll-like receptor 4 (TLR4) and inhibit the production of pro-inflammatory cytokines. Methyl 3,6-anhydro-α-D-glucopyranoside has also been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, which are inflammatory mediators.
Biochemische Und Physiologische Effekte
Methyl 3,6-anhydro-α-D-glucopyranoside has been shown to have various biochemical and physiological effects. Methyl 3,6-anhydro-α-D-glucopyranoside has been shown to have anti-inflammatory and anti-tumor properties. Methyl 3,6-anhydro-α-D-glucopyranoside has also been shown to have prebiotic effects by promoting the growth of beneficial bacteria in the gut. Methyl 3,6-anhydro-α-D-glucopyranoside has been shown to have cryoprotective effects by protecting cells and tissues from damage during freezing and thawing.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3,6-anhydro-α-D-glucopyranoside has several advantages for use in laboratory experiments. Methyl 3,6-anhydro-α-D-glucopyranoside is relatively easy to synthesize and is readily available. Methyl 3,6-anhydro-α-D-glucopyranoside is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, there are also some limitations to the use of Methyl 3,6-anhydro-α-D-glucopyranoside in laboratory experiments. Methyl 3,6-anhydro-α-D-glucopyranoside has a relatively low solubility in water, which can limit its use in aqueous solutions. Methyl 3,6-anhydro-α-D-glucopyranoside is also relatively expensive compared to other monosaccharide derivatives.
Zukünftige Richtungen
There are several future directions for research on Methyl 3,6-anhydro-α-D-glucopyranoside. One potential direction is to further investigate the anti-inflammatory and anti-tumor properties of Methyl 3,6-anhydro-α-D-glucopyranoside and its potential use in the treatment of inflammatory and neoplastic diseases. Another potential direction is to investigate the prebiotic effects of Methyl 3,6-anhydro-α-D-glucopyranoside and its potential use in the treatment of gastrointestinal disorders. Additionally, further research is needed to optimize the synthesis of Methyl 3,6-anhydro-α-D-glucopyranoside and to reduce its cost, making it more accessible for use in various applications.
Synthesemethoden
Methyl 3,6-anhydro-α-D-glucopyranoside can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the use of chemical reagents to convert glucose into Methyl 3,6-anhydro-α-D-glucopyranoside. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of glucose into Methyl 3,6-anhydro-α-D-glucopyranoside. Microbial synthesis involves the use of microorganisms, such as bacteria and fungi, to produce Methyl 3,6-anhydro-α-D-glucopyranoside through fermentation.
Wissenschaftliche Forschungsanwendungen
Methyl 3,6-anhydro-α-D-glucopyranoside has been extensively studied for its potential applications in various fields, including pharmaceuticals, food, and biotechnology. In the pharmaceutical industry, Methyl 3,6-anhydro-α-D-glucopyranoside has been studied for its potential anti-inflammatory and anti-tumor properties. Methyl 3,6-anhydro-α-D-glucopyranoside has also been studied for its potential use as a cryoprotectant in the preservation of cells and tissues. In the food industry, Methyl 3,6-anhydro-α-D-glucopyranoside has been studied for its potential use as a low-calorie sweetener and as a prebiotic. In biotechnology, Methyl 3,6-anhydro-α-D-glucopyranoside has been studied for its potential use in the production of biofuels and other bioproducts.
Eigenschaften
CAS-Nummer |
13407-60-8 |
|---|---|
Produktname |
Methyl 3,6-anhydro-α-D-glucopyranoside |
Molekularformel |
C7H12O5 |
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
(1R,3S,4R,5S,8R)-3-methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol |
InChI |
InChI=1S/C7H12O5/c1-10-7-5(9)6-4(8)3(12-7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5-,6+,7+/m1/s1 |
InChI-Schlüssel |
LYLSUYCOHWVOFS-OVHBTUCOSA-N |
Isomerische SMILES |
CO[C@@H]1[C@@H]([C@@H]2[C@@H]([C@H](O1)CO2)O)O |
SMILES |
COC1C(C2C(C(O1)CO2)O)O |
Kanonische SMILES |
COC1C(C2C(C(O1)CO2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




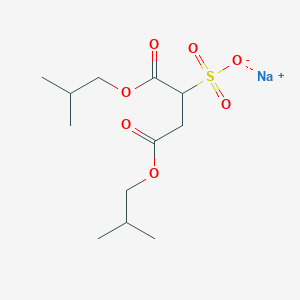

![Spiro[4.5]decan-6-one](/img/structure/B85741.png)
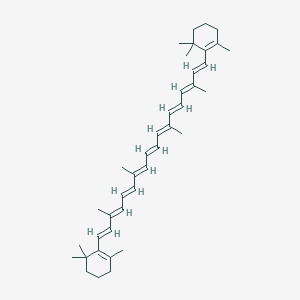
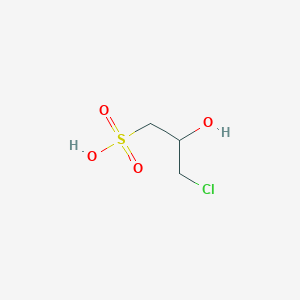






![4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate](/img/structure/B85758.png)
